molecular formula C13H14N2O3 B11783017 1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid

1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B11783017
M. Wt: 246.26 g/mol
InChI Key: LIAMOKQGRRMXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid typically involves the condensation of ethyl acetoacetate with hydrazine derivatives, followed by cyclization and subsequent functionalization. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole-3-carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in conditions like inflammation and cancer .

Comparison with Similar Compounds

1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

  • 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid
  • 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
  • 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique ethoxy group in this compound provides distinct properties, such as increased solubility and potential for specific interactions with biological targets .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-benzyl-5-ethoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c1-2-18-12-8-11(13(16)17)14-15(12)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17)

InChI Key

LIAMOKQGRRMXEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NN1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.